Vps34-IN-1 Vps34-IN-1 Vps34-IN1 is a potent inhibitor of the class III phosphoinositide 3-kinase (PI3K) vacuolar protein sorting 34 (Vps34; IC50 = 25 nM in vitro). It does not significantly inhibit the activity of over 340 additional kinases, including class I and II PI3Ks. Vps34-IN1 dose-dependently inhibits generation of PtdIns-(3)-p, which is essential to the formation and trafficking of endsomes and autophagosomes, without affecting the ability of class I PI3K to regulate Akt. It induces a rapid and pronounced loss of phosphorylation on serum- and glucocorticoid-regulated kinase 3.
VPS34-IN1 is a potent and selective Vps34 inhibitor with potential anticancer activity. VPS34-IN1 inhibits Vps34 with 25 nM IC50 in vitro, but does not significantly inhibit the activity of 340 protein kinases or 25 lipid kinases tested that include all isoforms of class I as well as class II PI3Ks. Administration of VPS34-IN1 to cells induces a rapid dose-dependent dispersal of a specific PtdInsP-binding probe from endosome membranes, within 1 min, without affecting the ability of class I PI3K to regulate Akt. Combining class I (GDC-0941) and class III (VPS34-IN1) PI3K inhibitors could be used as a strategy to better analyse the roles and regulation of the elusive class II PI3K.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1570026
InChI: InChI=1S/C21H24ClN7O/c1-21(2,30)12-26-19-25-11-15(17(29-19)9-13-3-4-13)16-6-8-24-20(28-16)27-14-5-7-23-18(22)10-14/h5-8,10-11,13,30H,3-4,9,12H2,1-2H3,(H,25,26,29)(H,23,24,27,28)
SMILES: CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC(=NC=C4)Cl)O
Molecular Formula: C21H24ClN7O
Molecular Weight: 425.9 g/mol

Vps34-IN-1

CAS No.:

Cat. No.: VC1570026

Molecular Formula: C21H24ClN7O

Molecular Weight: 425.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Vps34-IN-1 -

Molecular Formula C21H24ClN7O
Molecular Weight 425.9 g/mol
IUPAC Name 1-[[5-[2-[(2-chloropyridin-4-yl)amino]pyrimidin-4-yl]-4-(cyclopropylmethyl)pyrimidin-2-yl]amino]-2-methylpropan-2-ol
Standard InChI InChI=1S/C21H24ClN7O/c1-21(2,30)12-26-19-25-11-15(17(29-19)9-13-3-4-13)16-6-8-24-20(28-16)27-14-5-7-23-18(22)10-14/h5-8,10-11,13,30H,3-4,9,12H2,1-2H3,(H,25,26,29)(H,23,24,27,28)
Standard InChI Key AWNXKZVIZARMME-UHFFFAOYSA-N
SMILES CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC(=NC=C4)Cl)O
Canonical SMILES CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC(=NC=C4)Cl)O
Appearance White to off-white Solid powder

Chemical Structure and Properties

Vps34-IN1, also known by its chemical name 1-((2-((2-chloropyridin-4-yl)amino)-4'-(cyclopropylmethyl)-[4,5'-bipyrimidin]-2'-yl)amino)-2-methylpropan-2-ol, is a small molecule inhibitor with the molecular formula C₂₁H₂₄ClN₇O . This compound has a molecular weight of approximately 425.9 g/mol and is characterized by its distinctive structure featuring bipyrimidinyl groups with specific functional moieties that contribute to its target selectivity .

The compound contains several key structural elements that contribute to its biological activity:

  • A chloropyridin-4-yl amino group

  • A cyclopropylmethyl substituent

  • A bipyrimidinyl core scaffold

  • A 2-methylpropan-2-ol terminal group

These structural features enable specific binding interactions with the Vps34 catalytic domain, contributing to the compound's high selectivity profile. The compound was initially reported in the scientific literature in 2014 and has since been assigned various identifiers including PubChem CID 57404276 and ChEMBL ID CHEMBL3913746 .

Cellular Effects and Downstream Targets

Regulation of SGK3 Activity

One of the most notable discoveries facilitated by Vps34-IN1 is the identification of serum- and glucocorticoid-regulated protein kinase-3 (SGK3) as a downstream target of Vps34 activity . SGK3 is unique among protein kinases as it possesses a PtdIns(3)P-binding PX domain that allows it to specifically interact with PtdIns(3)P-enriched endosomal membranes.

Research utilizing Vps34-IN1 has demonstrated that Vps34 plays a critical role in regulating SGK3 phosphorylation and activity. Treatment with Vps34-IN1 prevents the recruitment of SGK3 to endosomes, which is necessary for various signaling pathways including Toll-like receptor 7 (TLR7) signaling in plasmacytoid dendritic cells . This finding suggests that SGK3 activity is partially controlled by a pool of PtdIns(3)P produced via phosphorylation of PtdIns by Vps34 .

Studies have further revealed that SGK3 regulation involves multiple sources of PtdIns(3)P, including a pool derived from Vps34-catalyzed phosphorylation of PtdIns and another pool potentially derived from dephosphorylation of PtdIns(3,4,5)P₃ to PtdIns(3)P . This complex regulation underscores the importance of Vps34 in controlling SGK3-dependent cellular processes.

Effects on Autophagy and Vesicular Trafficking

Vps34-IN1 has proven to be a valuable tool for investigating the role of Vps34 in autophagy regulation. In acute myeloid leukemia cells, Vps34-IN1 effectively inhibits both basal and stress-induced autophagy processes . This inhibition may contribute to the compound's antileukemic activity by disrupting a key survival mechanism in cancer cells.

The compound also significantly impairs vesicular trafficking, which depends on proper Vps34 function and PtdIns(3)P production . By disturbing these fundamental cellular processes, Vps34-IN1 can profoundly affect various aspects of cellular homeostasis. These effects highlight the central role of Vps34 in coordinating membrane dynamics, protein sorting, and organelle function.

Impact on mTORC1 Signaling

Research has revealed that Vps34-IN1 impairs mechanistic target of rapamycin complex 1 (mTORC1) signaling in acute myeloid leukemia cells . This finding establishes a connection between Vps34 activity and the mTOR pathway, which is a central regulator of cell growth, proliferation, and metabolism. The inhibition of mTORC1 signaling may contribute to the antiproliferative effects of Vps34-IN1 in cancer cells.

The relationship between Vps34 and mTORC1 signaling appears to be complex and may involve multiple mechanisms, including effects on amino acid sensing, lysosomal positioning, or other aspects of cellular metabolism that influence mTOR activation. This connection represents an important area for further investigation.

Biochemical Selectivity Profile

Vps34-IN1 exhibits exceptional selectivity for Vps34 compared to other kinases. While it potently inhibits Vps34 with an IC₅₀ of 25 nM, it shows minimal activity against a panel of protein kinases and other lipid kinases, including class I and class II phosphoinositide 3-kinases . This selectivity profile is summarized in the table below:

KinaseIC₅₀ for Vps34-IN1Relative Selectivity
Vps34 (Class III PI3K)25 nM
Class I PI3Ks>10 μM>400×
Class II PI3Ks>10 μM>400×
Protein Kinases TestedNo significant inhibition>400×

This remarkable selectivity makes Vps34-IN1 an invaluable tool for studying Vps34-specific functions without confounding effects from inhibition of related kinases. The compound's ability to rapidly reduce endosomal PtdIns(3)P levels provides further evidence of its on-target activity in cellular contexts .

Recent Research Developments

Recent studies published in 2024 have expanded our understanding of Vps34-IN1's effects on cellular processes beyond its established role in inhibiting autophagy and endosomal trafficking. Particularly noteworthy is the discovery that Vps34-IN1 inhibits cap-mediated translation and synergizes with STING to drive type-I interferon expression in human plasmacytoid dendritic cells .

This research has revealed that Vps34-IN1's effects on protein synthesis are central to its immunomodulatory properties. The compound's ability to inhibit cap-mediated mRNA translation appears to be a key mechanism by which it enhances type-I interferon responses, particularly by preventing the expression of negative regulators of innate immune signaling .

Additionally, recent investigations have further characterized the relationship between Vps34 inhibition and SGK3 regulation, demonstrating that SGK3 recruitment to endosomes is necessary for Toll-like receptor 7 signaling in plasmacytoid dendritic cells . This finding establishes a novel connection between Vps34 activity, SGK3 function, and innate immune responses.

These developments highlight the continuing value of Vps34-IN1 as a research tool for exploring complex cellular signaling networks and suggest potential new applications for Vps34 inhibitors in modulating immune responses.

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